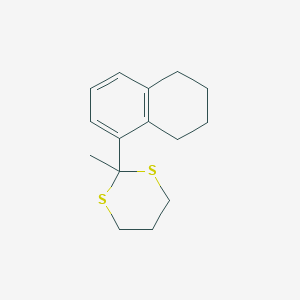
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their ability to stabilize carbanions. This particular compound features a tetrahydronaphthalene moiety, which is a partially saturated derivative of naphthalene, making it an interesting subject for research in various fields of chemistry and material science.
Méthodes De Préparation
The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with 2-methyl-1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as n-butyllithium, which facilitates the deprotonation of the dithiane, allowing it to react with the tetrahydronaphthalene derivative. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiane moiety back to the corresponding thiol or sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane exerts its effects is primarily through its ability to stabilize carbanions. This stabilization is crucial in various organic reactions, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane include other dithiane derivatives, such as 2-Methyl-1,3-dithiane and 2-Phenyl-1,3-dithiane. Compared to these compounds, this compound is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct structural and electronic properties. This uniqueness makes it particularly valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
120591-71-1 |
|---|---|
Formule moléculaire |
C15H20S2 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
2-methyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-dithiane |
InChI |
InChI=1S/C15H20S2/c1-15(16-10-5-11-17-15)14-9-4-7-12-6-2-3-8-13(12)14/h4,7,9H,2-3,5-6,8,10-11H2,1H3 |
Clé InChI |
RKCQPMQHJTYJMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCS1)C2=CC=CC3=C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


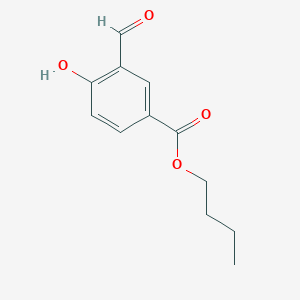
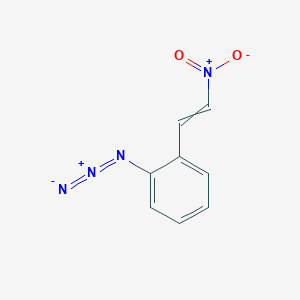
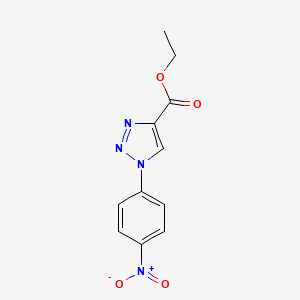
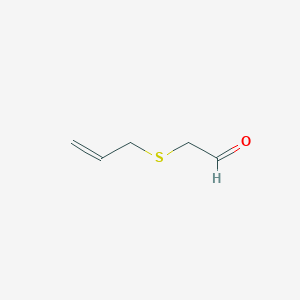
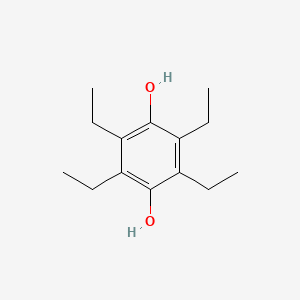

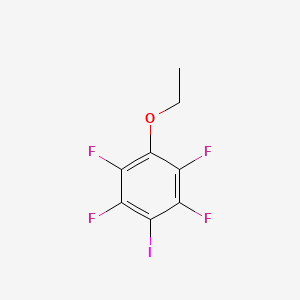
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
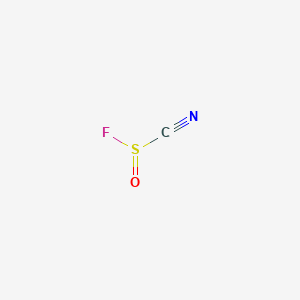

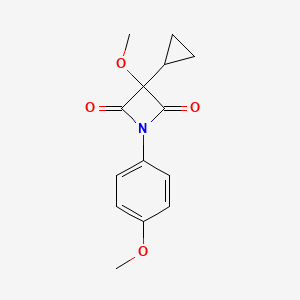
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
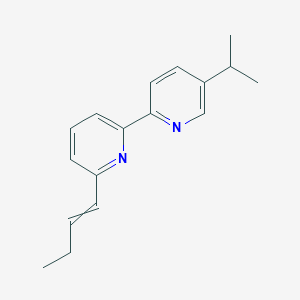
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
